molecular formula C21H17ClN4O B2488441 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide CAS No. 862810-48-8

2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide

Cat. No.: B2488441
CAS No.: 862810-48-8
M. Wt: 376.84
InChI Key: OLXYZKANVGVZLA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide (CAS 862810-48-8) is a chemical compound with the molecular formula C21H17ClN4O and a molecular weight of 376.84 g/mol . This acetamide derivative features an imidazo[1,2-a]pyrimidine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. Compounds based on the imidazo[1,2-a]pyrimidine structure have been extensively investigated as selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory process, and its selective inhibition is a valuable strategy for developing anti-inflammatory and analgesic agents without the side effects associated with COX-1 inhibition. Research on novel benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has demonstrated that these compounds can exhibit potent COX-2 inhibitory effects, in some cases exceeding the activity of the reference drug celecoxib in vitro . Furthermore, such compounds have shown dose-dependent anti-nociceptive activity in vivo models, highlighting their potential for pain management research . Beyond inflammation, this class of compounds has also demonstrated considerable cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, suggesting additional value in oncological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-14-3-6-16(19-13-26-10-2-9-23-21(26)25-19)12-18(14)24-20(27)11-15-4-7-17(22)8-5-15/h2-10,12-13H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXYZKANVGVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 2-methyl-5-(imidazo[1,2-a]pyrimidin-2-yl)aniline, followed by acylation with acetic anhydride. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Imidazo[1,2-a]pyrimidine 4-Chlorophenyl, 2-methylphenyl ~407.8* Kinase inhibition, anticancer
2-(4-Chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide Imidazo[1,2-a]pyrimidine 4-Chlorophenoxy, 2-methylphenyl ~423.8* Antimicrobial, enzyme modulation
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide Triazole-pyridine hybrid Allyl, pyridinyl, thioether linkage ~430.9* Antiproliferative agents
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide Simple acetamide 4-Chlorophenyl, hydroxyimino ~214.6* Synthetic intermediate
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-pyrimidine 4-Chlorophenyl, nitrophenyl, thioether chains ~534.0* Anticancer, enzyme inhibition

*Calculated based on molecular formulas provided in evidence.

Key Research Findings

Imidazo[1,2-a]Pyrimidine vs. Triazole Derivatives : Triazole-containing acetamides () exhibit higher antiproliferative activity but lower selectivity compared to bicyclic heterocycles like the target compound .

Intermediate Utility : Simple chlorophenyl acetamides () are primarily intermediates, whereas the target compound’s complex structure suggests direct therapeutic applications .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide is a derivative of imidazo[1,2-a]pyrimidine, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The synthesis of imidazo[1,2-a]pyrimidines often involves palladium-catalyzed reactions that yield fused structures with significant biological activity. The specific compound can be synthesized through various methods that include coupling reactions and functional group modifications. The presence of the 4-chlorophenyl and imidazo[1,2-a]pyrimidin-2-yl moieties contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results as dual-function inhibitors against cancer cell lines such as HCT116 and HepG2 . These studies indicate that the compound can inhibit key kinases involved in cancer proliferation, showcasing moderate to high cytotoxicity in micromolar ranges against these cell lines .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Specifically, it has been tested against acetylcholinesterase (AChE) and urease. The results suggest strong inhibitory effects, with IC50 values indicating significant potency compared to standard inhibitors. For example, related compounds have demonstrated IC50 values as low as 1 µM against AChE, indicating potential therapeutic applications in neurodegenerative disorders .

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity. Preliminary screenings against various bacterial strains have shown moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could serve as a lead for developing new antibacterial agents .

Case Studies

  • Study on Anticancer Activity : A study conducted by Uslu Kobak et al. explored the synthesis of imidazo[1,2-a]pyrimidine derivatives and their effects on cancer cell lines. The results indicated that several derivatives displayed significant cytotoxicity and could inhibit both Aurora-A kinase and kinesin spindle protein (KSP), suggesting a dual-target mechanism .
  • Enzyme Inhibition Study : Another research highlighted the enzyme inhibitory potential of similar compounds where derivatives were tested for AChE inhibition. The findings revealed that several compounds showed promising results with low IC50 values, indicating their potential use in treating Alzheimer's disease .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Formation of the imidazo[1,2-a]pyrimidine core via cyclization of 2-aminopyrimidine derivatives with α-haloketones.
  • Step 2: Buchwald–Hartwig amination or Ullmann coupling to attach the 2-methylphenyl group.
  • Step 3: Acetamide linkage via nucleophilic substitution between 4-chlorophenylacetic acid chloride and the amine intermediate.
    Key parameters include refluxing ethanol as a solvent (80–90°C) and catalysts like Pd(OAc)₂ for coupling reactions. Yields range from 65–72%, with purity confirmed via ¹H NMR (e.g., δ 13.30 ppm for NH) and mass spectrometry .

Advanced: How can researchers resolve contradictions in reaction yields or tautomeric equilibria during synthesis?

Methodological Answer:
Tautomeric equilibria (e.g., amine:imine ratios of 50:50 observed in NMR) can skew yields and characterization . To address this:

  • Use variable-temperature NMR to monitor tautomer dynamics.
  • Optimize reaction pH and solvents (e.g., DMF for imine stabilization).
  • Employ HPLC-MS to isolate tautomeric forms and quantify ratios.
    For yield inconsistencies, conduct Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and reaction time. Statistical tools like ANOVA can identify critical variables .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for NH (δ 13.30 ppm), aromatic protons (δ 7.42–7.58 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 406.1) and fragmentation patterns.
  • IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .

Advanced: How can computational modeling aid in predicting biological activity or resolving structural ambiguities?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs) based on the imidazo-pyrimidine core .
  • DFT Calculations: Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity and MESP maps to predict electrophilic/nucleophilic sites .
  • Validate models with SAR data from analogs (e.g., fluorophenyl derivatives showing enhanced binding ).

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ kits to measure ATPase activity inhibition.
  • Antimicrobial Screening: Broth microdilution (MIC) against Gram+/Gram– bacteria.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values compared to doxorubicin) .

Advanced: How should researchers address contradictory activity data across studies?

Methodological Answer:
Contradictions may arise from structural analogs (e.g., thieno-pyrimidine vs. triazolo-pyrimidine derivatives ). Mitigation strategies include:

  • Meta-Analysis: Pool data from structurally similar compounds (e.g., compare logP, H-bond donors) to identify activity trends.
  • Proteomic Profiling: Use mass spectrometry-based target deconvolution to identify off-target interactions.
  • Dose-Response Refinement: Test activity across 8–10 concentration points to reduce false positives .

Basic: What strategies ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Testing: Use HPLC-UV at 254 nm to monitor purity over 6–12 months.
  • Lyophilization: For long-term storage, lyophilize in 10 mM phosphate buffer (pH 7.4) .

Advanced: How can degradation pathways be elucidated for formulation development?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS Analysis: Identify degradation products (e.g., imidazo-pyrimidine ring cleavage or acetamide hydrolysis).
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .

Basic: What in vivo models are appropriate for pharmacokinetic studies?

Methodological Answer:

  • Rodent Models: Sprague-Dawley rats for bioavailability and tissue distribution (dose: 10 mg/kg IV/PO).
  • Microsampling LC-MS/MS: Quantify plasma concentrations at 0.5, 2, 6, 12, and 24 h post-dose.
  • Metabolite ID: Use hepatocyte incubations to identify Phase I/II metabolites .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay): Measure target protein melting shifts after compound treatment.
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ/kd) using recombinant proteins.
  • CRISPR Knockout Models: Confirm activity loss in target-deficient cell lines .

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